molecular formula C11H9BrN2O B1374738 4-Bromonaphthalene-1-carbohydrazide CAS No. 1260758-39-1

4-Bromonaphthalene-1-carbohydrazide

Cat. No.: B1374738
CAS No.: 1260758-39-1
M. Wt: 265.11 g/mol
InChI Key: HOYNVQDNNFXOCC-UHFFFAOYSA-N
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Description

4-Bromonaphthalene-1-carbohydrazide is an organic compound with the molecular formula C11H9BrN2O. It is a derivative of naphthalene, substituted with a bromine atom at the 4-position and a carbohydrazide group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalene-1-carbohydrazide typically involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalene-1-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted naphthalene derivatives .

Scientific Research Applications

4-Bromonaphthalene-1-carbohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromonaphthalene-1-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-Bromonaphthalene-1-carboxylic acid
  • 4-Bromonaphthalene-1-amine
  • 4-Bromonaphthalene-1-aldehyde

Comparison: 4-Bromonaphthalene-1-carbohydrazide is unique due to the presence of both a bromine atom and a carbohydrazide group, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers a broader range of potential reactions and applications, particularly in the synthesis of heterocyclic compounds and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromonaphthalene-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-6-5-9(11(15)14-13)7-3-1-2-4-8(7)10/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYNVQDNNFXOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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